Reduced Lipophilicity (XLogP3) of the 6-Ethoxy Substituent Versus the 6-Trifluoromethyl Analog
The target compound bearing a 6-ethoxy substituent exhibits a computed XLogP3 value of 0.1, compared to 0.3 for the direct 6-trifluoromethyl analog (CAS 2034633-75-3) [1][2]. This 0.2 log unit reduction in predicted lipophilicity indicates that the ethoxy analog is more hydrophilic than the CF₃-substituted comparator, which may favor aqueous solubility and reduce non-specific protein binding in biochemical assays.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide (CAS 2034633-75-3): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = -0.2 (target compound is more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07); both structures share identical pyrazin-2-yl-imidazole-ethyl linker and pyridine-3-carboxamide core, differing only at the pyridine 6-position substituent |
Why This Matters
Lower lipophilicity predicts improved aqueous solubility and potentially reduced off-target binding, making the ethoxy analog more suitable for biochemical assays requiring higher compound concentrations in aqueous media.
- [1] PubChem. Compound Summary for CID 126852447: 6-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}pyridine-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097926-74-2 View Source
- [2] PubChem. Compound Summary for CID 122243736: N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}-6-(trifluoromethyl)pyridine-3-carboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2034633-75-3 View Source
